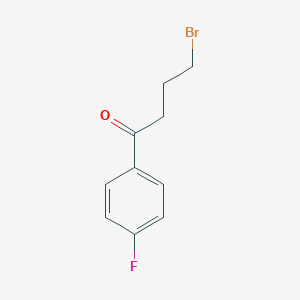

4-溴-1-(4-氟苯基)丁酮

描述

4-Bromo-1-(4-fluorophenyl)butan-1-one is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms in the molecule suggests that it could be involved in various chemical reactions, particularly those involving halogenated intermediates.

Synthesis Analysis

The synthesis of halogenated compounds like 4-Bromo-1-(4-fluorophenyl)butan-1-one often involves the use of base-promoted elimination reactions. For instance, the base-promoted elimination of hydrogen fluoride from similar compounds has been studied using different bases such as formate, acetate, and imidazole . These studies provide insights into the mechanisms of such reactions, which are relevant for the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one. Additionally, practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, have been reported, which could inform the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one . These methods may involve diazotization and coupling reactions, as well as considerations for the cost and safety of the reagents used .

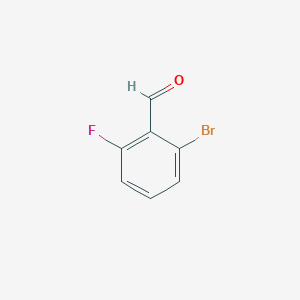

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as density functional theory (DFT) . These studies can provide valuable information on the geometric parameters, stability, and electronic properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one. For example, the HOMO-LUMO analysis can be used to determine charge transfer within the molecule, which is crucial for understanding its reactivity .

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be inferred from studies on similar compounds. For example, the E1cB mechanism has been demonstrated for the base-promoted HF elimination from related structures . This knowledge can be applied to predict the behavior of 4-Bromo-1-(4-fluorophenyl)butan-1-one in similar conditions. Furthermore, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one provides an example of a multi-step synthesis involving nitration, chlorination, and condensation reactions that could be relevant to the chemical transformations of 4-Bromo-1-(4-fluorophenyl)butan-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-(4-fluorophenyl)butan-1-one can be deduced from related compounds. For instance, the use of spectroscopic techniques such as FTIR, NMR, and UV-Visible has been employed to characterize the structure of similar molecules . Additionally, thermal analysis techniques like TGA and DTA can provide information on the decomposition and melting points, which are important for the practical handling and application of the compound . Molecular docking studies of related structures suggest potential biological activities, which could also be relevant for 4-Bromo-1-(4-fluorophenyl)butan-1-one .

科学研究应用

合成和抗肿瘤活性

4-溴-1-(4-氟苯基)丁酮已被用于合成具有潜在抗肿瘤活性的各种化合物。例如,合成了一个衍生物,并显示出对Hela细胞系的良好抗肿瘤活性,表明其在癌症研究中的潜力(Peng, 2012)。

生物活性化合物合成中间体

该化合物在许多生物活性化合物的合成中起着重要的中间体作用。一个例子是其在合成1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮中的作用,这是进一步化学研究中重要的化合物(Wang et al., 2016)。

电光性能

在电光学领域,4-溴-1-(4-氟苯基)丁酮的衍生物已被证明具有有用的电光性能。这在合成表现出低注射吸附倾向的某些酯类化合物中得以体现,这在电光应用中很有用(Gray & Kelly, 1981)。

荧光和纳米颗粒研究中的应用

该化合物还被用于开发明亮持久的荧光纳米颗粒。使用异双功能聚芴构建块合成的这些颗粒表现出高荧光量子产率,并且可以调节到更长的波长(Fischer, Baier, & Mecking, 2013)。

抗癌西格玛配体

用于癌症治疗的西格玛配体研究也涉及4-溴-1-(4-氟苯基)丁酮。该化合物的一些衍生物已显示出在西格玛-2受体上具有优先结合并抑制了几种癌细胞系,展示了其在开发抗癌药物中的潜力(Asong et al., 2019)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4-bromo-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJJFZLWAEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484435 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(4-fluorophenyl)butan-1-one | |

CAS RN |

40132-01-2 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

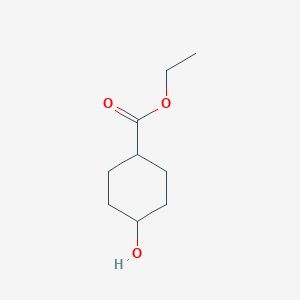

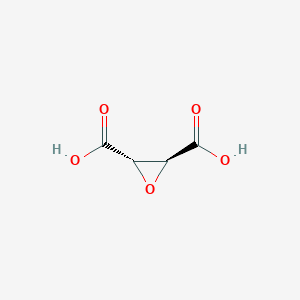

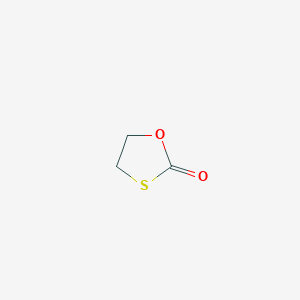

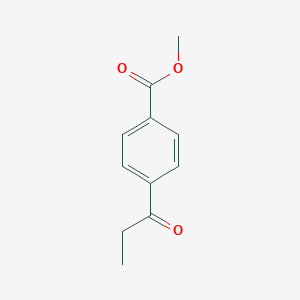

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。